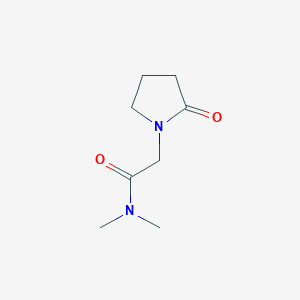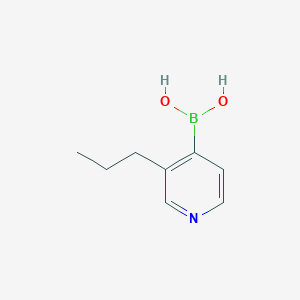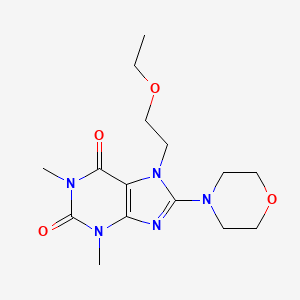
N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound belonging to the racetam family It is structurally characterized by a pyrrolidone ring, which is a five-membered lactam, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of bases such as sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the intramolecular cyclization of 2-(2-amino-5-oxopyrrolidin-1-yl)acetic acid hydrochloride .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale procedures that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient synthesis of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetamides .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential neuroprotective and cognitive-enhancing effects.
Medicine: It is explored for its potential use in treating cognitive disorders and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of acetylcholine and glutamate receptors, enhancing synaptic plasticity and cognitive function . The compound may also influence the release of neurotransmitters and improve neuronal communication.
Vergleich Mit ähnlichen Verbindungen
Piracetam: A well-known nootropic with a similar pyrrolidone structure.
Aniracetam: Another racetam with additional phenyl groups, known for its cognitive-enhancing properties.
Phenylpiracetam: A derivative of piracetam with enhanced potency and additional phenyl groups.
Uniqueness: N,N-Dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications compared to other racetams .
Eigenschaften
CAS-Nummer |
61516-77-6 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(2-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)8(12)6-10-5-3-4-7(10)11/h3-6H2,1-2H3 |
InChI-Schlüssel |
YHMPQJHETDWGCC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CN1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-5-Isopropyl-2-phenyl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium](/img/structure/B14084893.png)
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-[2-(piperidin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084909.png)
![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone](/img/structure/B14084911.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14084912.png)



![4-Hydroxy-6,7,8,9,10,11-hexahydrocyclonona[b]pyran-2(5H)-one](/img/structure/B14084935.png)
![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)

![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)


